molecular formula C9H16O2 B12543359 2-(2-Methylpropyl)oxan-3-one CAS No. 143736-35-0

2-(2-Methylpropyl)oxan-3-one

Cat. No.: B12543359
CAS No.: 143736-35-0
M. Wt: 156.22 g/mol
InChI Key: MYHDVMAKKFUAJQ-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)oxan-3-one is a cyclic ketone characterized by a six-membered oxane (tetrahydropyran) ring substituted with a 2-methylpropyl (isobutyl) group at the 2-position and a ketone functional group at the 3-position. This article focuses on comparative analyses with such analogs, emphasizing functional groups, physicochemical properties, and biological relevance.

Properties

CAS No.

143736-35-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-methylpropyl)oxan-3-one

InChI

InChI=1S/C9H16O2/c1-7(2)6-9-8(10)4-3-5-11-9/h7,9H,3-6H2,1-2H3

InChI Key

MYHDVMAKKFUAJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)oxan-3-one can be achieved through several methods. One common approach involves the cyclization of 2-(2-methylpropyl)hex-5-en-2-ol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst promoting the formation of the oxanone ring.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methylpropyl)oxan-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)oxan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxanone to alcohols or other reduced forms.

    Substitution: The oxanone ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methylpropyl)oxan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)oxan-3-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ketones with Branched Alkyl Substituents

Compounds with ketone groups and branched alkyl chains, such as 1-[4-(2-Methylpropyl)phenyl]-ethanone (Impurity E, CAS 38861-78-8), share structural similarities with 2-(2-Methylpropyl)oxan-3-one. Key comparisons include:

Property 2-(2-Methylpropyl)oxan-3-one (Inferred) 1-[4-(2-Methylpropyl)phenyl]-ethanone
Molecular Formula C₉H₁₆O₂ C₁₂H₁₆O
Functional Group Cyclic ketone Aryl ketone
Substituent Position 2-position on oxane ring Para-position on phenyl ring
Applications Limited data; potential flavor/fragrance use Pharmaceutical impurity reference standard

The aryl ketone structure of Impurity E enhances aromatic interactions, making it relevant in drug synthesis, whereas the cyclic ketone in 2-(2-Methylpropyl)oxan-3-one may influence volatility and solubility, suggesting utility in flavor chemistry .

Sulfur-Containing Analogs

2-(2-Methylpropyl)-thiazole, a sulfur-containing branched-chain volatile (BCV), differs in functional group but shares the 2-methylpropyl substituent. Notable contrasts include:

Property 2-(2-Methylpropyl)oxan-3-one (Inferred) 2-(2-Methylpropyl)-thiazole
Functional Group Ketone Thiazole (sulfur-nitrogen heterocycle)
Odor Threshold Unknown ~0.1 ppb (detected in tomato fruit)
Biological Role Not established Contributes to tomato flavor

The thiazole derivative’s low odor threshold and economic significance in tomatoes highlight the impact of heteroatoms on sensory properties, a factor absent in the oxanone analog .

Ether Derivatives

Etofenprox (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether), a pyrethroid-ether insecticide, shares the 2-methylpropyl group but features ether and benzyl functionalities:

Property 2-(2-Methylpropyl)oxan-3-one (Inferred) Etofenprox
Molecular Weight ~156 g/mol (estimated) 376.49 g/mol
Functional Groups Cyclic ketone Ether, benzyl, ethoxyphenyl
Applications Unclear Insecticide (persistent organic pollutant)

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